Decyl(ethyl)dioctylsilane
Description
Decyl(ethyl)dioctylsilane is a tetraalkylsilane compound with a silicon center bonded to decyl (C₁₀H₂₁), ethyl (C₂H₅), and two octyl (C₈H₁₇) groups. Tetraalkylsilanes are generally hydrophobic, thermally stable, and used in lubricants, coatings, or polymer additives due to their non-polar alkyl chains .
Properties
CAS No. |
114370-46-6 |
|---|---|
Molecular Formula |
C28H60Si |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
decyl-ethyl-dioctylsilane |
InChI |
InChI=1S/C28H60Si/c1-5-9-12-15-18-19-22-25-28-29(8-4,26-23-20-16-13-10-6-2)27-24-21-17-14-11-7-3/h5-28H2,1-4H3 |
InChI Key |
SXQGPHPSXQXMQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](CC)(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl(ethyl)dioctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction scheme can be represented as follows:
Si-H+C=C→Si-C-C
In this case, the silicon-hydrogen bond from a silane precursor reacts with the double bonds of decyl, ethyl, and dioctyl alkenes under the influence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrosilylation processes, often conducted in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Decyl(ethyl)dioctylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can break the silicon-carbon bonds, leading to the formation of simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes or silanols.
Substitution: New organosilicon compounds with different organic groups attached to the silicon atom.
Scientific Research Applications
Decyl(ethyl)dioctylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties and chemical stability.
Mechanism of Action
The mechanism of action of Decyl(ethyl)dioctylsilane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The hydrophobic nature of the decyl, ethyl, and dioctyl groups also contributes to its ability to modify surfaces and interfaces, enhancing properties such as water repellency and adhesion.
Comparison with Similar Compounds
Structural and Functional Differences
- Alkyl vs. Aromatic Substituents : Decyl(triphenyl)silane contains phenyl groups, enhancing rigidity and UV stability compared to the flexible alkyl chains in this compound. This makes phenyl-substituted silanes more suitable for high-temperature polymer applications.
- Chlorinated vs. Alkyl Groups : Dichlorodimethylsilane is highly reactive due to its electronegative chlorine atoms, enabling rapid hydrolysis (producing HCl) for silicone synthesis. In contrast, this compound’s alkyl groups impart chemical inertness, favoring long-term stability in hydrophobic coatings.
- Alkoxy vs. Alkyl Functionality: Decyl(trimethoxy)silane undergoes hydrolysis to form silanol groups, enabling covalent bonding with inorganic surfaces (e.g., glass or metals). This compound lacks such reactive groups, limiting its use to non-covalent interactions.
Thermal and Physical Properties
- Boiling Points : Decyl(trimethoxy)silane boils at 262°C , whereas alkyl-rich silanes like this compound likely have higher boiling points due to larger molecular size.
- Hydrophobicity : The long alkyl chains in this compound enhance water repellency compared to methoxy- or chlorine-bearing analogs, making it ideal for waterproofing applications.
Research Findings and Industrial Relevance
- Surface Modification: Decyl(trimethoxy)silane’s reactivity is leveraged in creating self-assembled monolayers for anti-corrosion coatings , while this compound’s passive alkyl chains may reduce friction in industrial lubricants.
- Safety Considerations : Dichlorodimethylsilane requires stringent handling due to corrosive byproducts, whereas alkylsilanes like this compound pose lower acute hazards.
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